molecular formula C10H10ClIOS B14048762 1-Chloro-1-(4-iodo-2-(methylthio)phenyl)propan-2-one

1-Chloro-1-(4-iodo-2-(methylthio)phenyl)propan-2-one

Cat. No.: B14048762
M. Wt: 340.61 g/mol
InChI Key: ARZSKZHYRYZPJJ-UHFFFAOYSA-N
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Description

1-Chloro-1-(4-iodo-2-(methylthio)phenyl)propan-2-one is a halogenated arylpropanone derivative characterized by a chloro-substituted propan-2-one backbone, a 4-iodo-2-(methylthio)phenyl substituent, and a ketone functional group. The iodine atom at the para position of the phenyl ring and the methylthio (-SMe) group at the ortho position contribute to its unique steric and electronic properties.

Properties

Molecular Formula

C10H10ClIOS

Molecular Weight

340.61 g/mol

IUPAC Name

1-chloro-1-(4-iodo-2-methylsulfanylphenyl)propan-2-one

InChI

InChI=1S/C10H10ClIOS/c1-6(13)10(11)8-4-3-7(12)5-9(8)14-2/h3-5,10H,1-2H3

InChI Key

ARZSKZHYRYZPJJ-UHFFFAOYSA-N

Canonical SMILES

CC(=O)C(C1=C(C=C(C=C1)I)SC)Cl

Origin of Product

United States

Preparation Methods

Preparation Methods

Friedel-Crafts Acylation Route

This method constructs the propan-2-one backbone via Friedel-Crafts acylation of a pre-functionalized benzene derivative.

Step 1: Thioether Formation

2-Methylthiophenol undergoes alkylation with methyl iodide in the presence of potassium carbonate (K₂CO₃) to yield 2-(methylthio)thiophenol. Reaction conditions:

  • Solvent : Dimethylformamide (DMF)
  • Temperature : 60–80°C
  • Time : 6–8 hours
  • Yield : 85–92%
Step 2: Iodination

Electrophilic iodination using iodine monochloride (ICl) in acetic acid introduces the para-iodo group. Key parameters:

  • Catalyst : FeCl₃ (10 mol%)
  • Temperature : 25–30°C
  • Time : 12–24 hours
  • Yield : 78–84%
Step 3: Friedel-Crafts Acylation

The iodinated thioether reacts with chloroacetyl chloride under Friedel-Crafts conditions:

  • Catalyst : AlCl₃ (1.2 equivalents)
  • Solvent : Dichloromethane (DCM)
  • Temperature : 0–5°C (exothermic control)
  • Yield : 65–70%

Limitation : Competing chlorination at the phenyl ring requires careful stoichiometry to avoid polychlorinated byproducts.

Halogen Exchange Strategy

This route leverages halogen exchange reactions to install iodine after ketone formation.

Step 1: Propan-2-one Synthesis

2-(Methylthio)acetophenone is chlorinated at the α-position using thionyl chloride (SOCl₂):

  • Conditions : Reflux in anhydrous toluene
  • Catalyst : Pyridine (1 mol%)
  • Yield : 88–93%
Step 2: Directed Ortho-Metalation (DoM)

A lithiation-iodination sequence introduces iodine:

  • Lithiation : LDA (Lithium Diisopropylamide) at -78°C in THF
  • Iodination : I₂ quench
  • Regioselectivity : Methylthio group directs iodination to para position
  • Yield : 70–75%

One-Pot Tandem Synthesis

Industrial-scale approaches favor tandem reactions to minimize purification steps:

Reagents :

  • 2-(Methylthio)phenol
  • ICl
  • Chloroacetyl chloride

Procedure :

  • Iodination : 2-(Methylthio)phenol + ICl → 4-iodo-2-(methylthio)phenol
  • Acylation : In-situ reaction with chloroacetyl chloride/AlCl₃
  • Solvent : Acetonitrile
  • Temperature : 50°C
  • Continuous Flow System : Residence time = 30 minutes
  • Yield : 82–86%

Radical-Mediated Chlorination

Photochemical methods enable selective α-chlorination:

Conditions :

  • Light Source : UV-A (365 nm)
  • Chlorine Source : Cl₂ gas
  • Solvent : CCl₄
  • Additive : AIBN (radical initiator)
  • Yield : 89–94%

Advantage : Avoids Lewis acids, reducing metal contamination in APIs.

Optimization and Scalability

Catalytic Systems

Catalyst Function Yield Improvement Source
FeCl₃ Enhances iodination rate +15%
Zeolite HY Acidic support for acylation +20%
Pd/C Hydrogenation of byproducts +10%

Solvent Effects

  • Polar Aprotic Solvents (e.g., DMF): Increase iodination efficiency by stabilizing transition states.
  • Non-Polar Solvents (e.g., Toluene): Minimize ketone hydrolysis during chlorination.

Industrial-Scale Production

Continuous Flow Reactors :

  • Throughput : 50 kg/hour
  • Purity : >99.5% (HPLC)
  • Cost Reduction : 40% lower vs. batch processing

Analytical Characterization

Critical quality control metrics include:

  • HPLC : Retention time = 8.2 minutes (C18 column, 60% MeOH/H₂O)
  • NMR (¹H, 500 MHz):
    • δ 2.52 (s, 3H, SCH₃)
    • δ 4.82 (s, 2H, COCH₂Cl)
    • δ 7.38–7.45 (m, 3H, aromatic)
  • MS (ESI+) : m/z 340.61 [M+H]⁺

Chemical Reactions Analysis

Types of Reactions

1-Chloro-1-(4-iodo-2-(methylthio)phenyl)propan-2-one undergoes various types of chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding sulfoxides or sulfones.

    Reduction: Reduction reactions can convert the iodo group to a less reactive group such as a hydrogen atom.

    Substitution: The chloro group can be substituted with other nucleophiles, leading to the formation of new derivatives.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide (H2O2) and m-chloroperbenzoic acid (m-CPBA).

    Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are commonly used.

    Substitution: Nucleophiles such as amines, thiols, or alkoxides can be used in substitution reactions.

Major Products Formed

    Oxidation: Sulfoxides and sulfones.

    Reduction: Deiodinated products.

    Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

1-Chloro-1-(4-iodo-2-(methylthio)phenyl)propan-2-one has several applications in scientific research:

    Chemistry: It is used as an intermediate in the synthesis of complex organic molecules.

    Biology: The compound can be used in the study of enzyme inhibition and protein-ligand interactions.

    Industry: Used in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 1-Chloro-1-(4-iodo-2-(methylthio)phenyl)propan-2-one involves its interaction with specific molecular targets. The chloro and iodo groups can participate in halogen bonding, while the methylthio group can engage in sulfur-based interactions. These interactions can modulate the activity of enzymes or receptors, leading to various biological effects.

Comparison with Similar Compounds

Table 1: Structural Comparison of Arylpropanone Derivatives

Compound Name Molecular Formula Substituents Key Functional Groups References
This compound C₁₀H₁₀ClIOS 4-Iodo, 2-(methylthio)phenyl Chloro, ketone, thioether -
1-Chloro-1-[(4-methoxyphenyl)hydrazinylidene]propan-2-one C₁₀H₁₁ClN₂O₂ 4-Methoxyphenyl, hydrazinylidene Chloro, ketone, hydrazine
1-Chloro-1-(2,4-difluorophenyl)propan-2-one C₉H₇ClF₂O 2,4-Difluorophenyl Chloro, ketone, fluorine
1-Chloro-1-(2-(methylthio)-3-(trifluoromethoxy)phenyl)propan-2-one C₁₁H₁₀ClF₃O₂S 2-(Methylthio), 3-(trifluoromethoxy)phenyl Chloro, ketone, thioether, CF₃O
1-(4-Chlorophenyl)-2-cyclopropyl-propan-1-one C₁₂H₁₃ClO 4-Chlorophenyl, cyclopropyl Chloro, ketone, cyclopropane

Physicochemical Properties

  • Steric Effects : The iodine atom in the target compound introduces significant steric bulk compared to smaller substituents like fluorine (e.g., 1-Chloro-1-(2,4-difluorophenyl)propan-2-one ) or methoxy groups (e.g., 1-Chloro-1-[(4-methoxyphenyl)hydrazinylidene]propan-2-one ). This bulk may influence crystallization behavior, as seen in related compounds where iodine disrupts planar molecular arrangements .
  • Electronic Effects : The electron-withdrawing nature of the trifluoromethoxy (-OCF₃) group in 1-Chloro-1-(2-(methylthio)-3-(trifluoromethoxy)phenyl)propan-2-one contrasts with the electron-donating methylthio (-SMe) group in the target compound. Such differences modulate reactivity in nucleophilic substitution or cyclization reactions.
  • Thermal Stability: Predicted boiling points for analogs with trifluoromethoxy substituents (~300°C ) suggest higher thermal stability compared to non-fluorinated derivatives.

Key Research Findings

  • Crystal Packing : The title compound’s structural analogs (e.g., 1-Chloro-1-[(Z)-2-phenylhydrazin-1-ylidene]propan-2-one) exhibit hydrogen-bonded chains (N–H⋯O) in their crystal lattices, stabilizing the solid-state structure .
  • Spectroscopic Data: NMR and X-ray diffraction data for related compounds confirm the planar geometry of the arylpropanone backbone and substituent-dependent torsional angles .

Biological Activity

1-Chloro-1-(4-iodo-2-(methylthio)phenyl)propan-2-one is an organic compound notable for its diverse biological activities. Characterized by a chloro group, an iodo group, and a methylthio group attached to a phenyl ring, this compound has garnered attention in medicinal chemistry due to its potential as an enzyme inhibitor and its interactions with various biological targets.

Chemical Structure and Properties

The molecular formula of this compound is C10H10ClIOSC_{10}H_{10}ClIOS, with a molecular weight of approximately 340.61 g/mol. Its unique structure allows for significant chemical reactivity, particularly in enzyme interactions.

Structural Features

FeatureDescription
Chloro GroupEnhances electrophilicity and reactivity.
Iodo GroupFacilitates halogen bonding, influencing binding affinities.
Methylthio GroupProvides sulfur-based interaction capabilities.

Biological Activity

Research indicates that this compound exhibits significant biological activity through various mechanisms:

Enzyme Inhibition

The compound has been studied for its potential as an enzyme inhibitor , where it modulates enzymatic activity through binding interactions. The presence of halogen atoms enhances its ability to engage in halogen bonding, which can stabilize enzyme-ligand complexes.

Protein-Ligand Interactions

Studies have demonstrated that the compound can effectively interact with specific proteins, potentially altering their function. This property is crucial for developing therapeutic agents targeting specific pathways.

Case Studies and Research Findings

Several studies have explored the biological effects of this compound:

  • Enzyme Interaction Studies :
    • Research has shown that this compound binds to various enzymes, leading to altered activity profiles. For example, it was found to inhibit the activity of certain proteases, suggesting potential applications in treating diseases characterized by excessive protease activity.
  • Anticancer Activity :
    • In vitro studies revealed that this compound exhibits anticancer properties, with IC50 values indicating significant cytotoxicity against various cancer cell lines. The mechanism appears to involve apoptosis induction and cell cycle arrest.
  • Antimicrobial Properties :
    • The compound has also been tested for antimicrobial activity against bacteria and fungi, demonstrating effectiveness in inhibiting growth at low concentrations.

Comparative Analysis with Similar Compounds

To understand the uniqueness of this compound, it is beneficial to compare it with structurally similar compounds:

Compound NameStructural FeaturesUnique Characteristics
1-Chloro-1-(4-bromo-2-(methylthio)phenyl)propan-2-oneBromine instead of iodineDifferent reactivity due to bromine's lower electronegativity.
1-Chloro-1-(4-fluoro-2-(methylthio)phenyl)propan-2-oneFluorine instead of iodineFluorine's small size may influence binding affinity differently.
1-Chloro-1-(4-nitro-2-(methylthio)phenyl)propan-2-oneNitro group instead of iodineNitro groups can enhance electron-withdrawing effects, altering reactivity.

Q & A

Q. Key Reaction Conditions :

ParameterValue
Temperature273 K (during diazonium addition)
SolventEthanol
Reaction Time3 hours (post-stirring)
Yield OptimizationControlled pH via sodium acetate

Advanced: How do iodine and methylthio substituents influence crystallographic refinement and intermolecular interactions?

Methodological Answer:
The iodine atom introduces a heavy-atom effect, enhancing X-ray diffraction contrast and aiding in phase determination. The methylthio group (–SCH₃) participates in weak non-covalent interactions (e.g., C–H⋯S), influencing molecular packing. For example:

  • Hydrogen Bonding : The carbonyl oxygen may form N–H⋯O bonds with adjacent molecules, creating chains or sheets .
  • Torsional Effects : The methylthio group’s orientation affects the planarity of the aromatic system, with RMS deviations <0.15 Å observed in related structures .

Q. Refinement Strategy :

  • Use SHELXL for high-resolution refinement, leveraging its robust handling of anisotropic displacement parameters for heavy atoms .
  • Apply twin refinement protocols if twinning is detected (common in monoclinic systems) .

Basic: What spectroscopic and crystallographic techniques are used for characterization?

Methodological Answer:

  • X-Ray Diffraction (XRD) : Single-crystal XRD at 100 K resolves bond lengths (e.g., C–Cl: ~1.75 Å) and torsion angles. Data collection with CuKα radiation (λ = 1.54184 Å) and Agilent SuperNova diffractometers is standard .
  • NMR : ¹H/¹³C NMR identifies methylthio (δ ~2.5 ppm for SCH₃) and ketone (δ ~200 ppm for C=O) groups.
  • IR : Strong carbonyl stretches (~1700 cm⁻¹) confirm the propan-2-one moiety .

Advanced: How can computational methods complement experimental data in analyzing electronic properties?

Methodological Answer:

  • DFT Calculations : Optimize geometry at the B3LYP/6-31G(d) level to compare experimental vs. theoretical bond lengths (e.g., C–I: 2.10 Å experimental vs. 2.08 Å calculated) .
  • AIM Analysis : Map electron density topology to identify critical points in C–I and S–CH₃ interactions .
  • TD-DFT : Predict UV-Vis absorption bands (e.g., π→π* transitions at ~300 nm) for comparison with experimental spectra .

Q. Data Integration Example :

ParameterExperimental (XRD)Computational (DFT)
C–I Bond Length2.10 Å2.08 Å
C=O Bond Length1.21 Å1.23 Å
Dihedral Angle (Ar–S–CH₃)15.2°14.8°

Advanced: How to address contradictions in crystallographic data during refinement?

Methodological Answer:
Contradictions may arise from:

  • Disorder : Model alternate conformations for flexible groups (e.g., SCH₃) using PART instructions in SHELXL .
  • Thermal Motion : Apply anisotropic displacement parameters (ADPs) to atoms with high B-factors.
  • Hydrogen Bonding : Use X-Seed or Mercury to validate H-bond networks against electron density maps .

Case Study :
In a related compound, freely refining the amino H-atom via difference Fourier maps reduced R-factor discrepancies from 0.10 to 0.038 .

Basic: What safety precautions are critical when handling this compound?

Methodological Answer:

  • Toxicity : Use fume hoods to avoid inhalation (H332 hazard).
  • Reactivity : Store under inert gas (N₂/Ar) to prevent degradation of the iodo and thioether groups .
  • Spill Management : Neutralize acidic residues with NaHCO₃ and adsorb with vermiculite .

Advanced: How does this compound serve as an intermediate in heterocyclic synthesis?

Methodological Answer:
The α-chloroketone moiety undergoes:

  • Cyclocondensation : With hydrazines to form pyrazoles (e.g., 5-membered rings) .
  • Nucleophilic Substitution : Replacement of Cl with amines or thiols to generate β-ketoamides or sulfides .

Q. Example Reaction Pathway :

React with phenylhydrazine in ethanol to yield a pyrazole derivative.

Monitor progress via TLC (Rf shift from 0.5 to 0.3 in hexane/EtOAc 7:3) .

Basic: What are the key crystallographic parameters for this compound?

Methodological Answer:
From analogous structures:

ParameterValue
Crystal SystemMonoclinic
Space GroupP2₁/c
Unit Cell (Å)a = 5.89, b = 25.05, c = 7.30
β Angle99.02°
Z4
V1063.74 ų
R-factor<0.05

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